molecular formula C27H44O3 B13861849 3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid CAS No. 107019-92-1

3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid

Cat. No.: B13861849
CAS No.: 107019-92-1
M. Wt: 416.6 g/mol
InChI Key: ZQZOVFQJZLBPET-UHFFFAOYSA-N
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Description

3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C27H44O3. It is a derivative of propenoic acid, featuring a phenyl group substituted with an octadecyloxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid typically involves the esterification of 4-hydroxybenzaldehyde with octadecanol, followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated carboxylic acids .

Scientific Research Applications

3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions, while the octadecyloxy chain can interact with lipid membranes. These interactions can influence the compound’s solubility, stability, and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Properties

CAS No.

107019-92-1

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

3-(4-octadecoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-23H,2-17,24H2,1H3,(H,28,29)

InChI Key

ZQZOVFQJZLBPET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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